![molecular formula C17H13N3O3S B5671946 4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B5671946.png)
4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
Benzamides and their derivatives, including thiazolyl benzamides, are a class of compounds that have attracted interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science. Their structural variety allows for a wide range of chemical reactions and properties, making them valuable subjects for research.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions starting from simple precursors such as benzoic acids, anilines, and various halides or esters. For instance, compounds with similar structures have been synthesized through reactions involving chlorination, aminolysis, and condensation steps, followed by specific functional group modifications to introduce nitro, methyl, and thiazole groups (Gong Ping, 2007).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including thiazolyl variants, can be characterized by techniques such as X-ray crystallography. These analyses reveal details about the arrangement of atoms, molecular geometry, and intermolecular interactions, such as hydrogen bonding, which play critical roles in determining the compound's physical and chemical properties. For example, studies have shown how hydrogen bonding can influence the crystal packing and stability of these compounds (J. Portilla et al., 2007).
properties
IUPAC Name |
4-methyl-3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-7-8-13(9-15(11)20(22)23)16(21)19-17-18-14(10-24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTBRANYLGZVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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